Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro-
CAS No.: 72247-96-2
Cat. No.: VC17971630
Molecular Formula: C12H9FN4O2
Molecular Weight: 260.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72247-96-2 |
|---|---|
| Molecular Formula | C12H9FN4O2 |
| Molecular Weight | 260.22 g/mol |
| IUPAC Name | 7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione |
| Standard InChI | InChI=1S/C12H9FN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3 |
| Standard InChI Key | PKSWVIVQJNQKQE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione, reflects its fused heterocyclic system . The pteridine core consists of a pyrazine ring fused to a pyrimidine-dione moiety, while the benzene ring contributes aromatic stability (Figure 1) . Key functional groups include:
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Methyl groups at positions 3 and 10, which enhance lipophilicity and influence binding interactions.
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A fluorine atom at position 7, known to modulate electronic properties and improve metabolic stability.
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Carbonyl groups at positions 2 and 4, critical for hydrogen bonding with biological targets.
The SMILES notation further delineates its connectivity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| CAS Registry Number | 72247-96-2 |
| Molecular Formula | |
| Molecular Weight | 260.22 g/mol |
| IUPAC Name | 7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione |
| SMILES | CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C |
Synthesis and Production
Industrial Synthesis
Industrial production employs continuous flow reactors to optimize yield and purity. The synthesis involves:
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Ring formation: Condensation of guanine derivatives with fluorinated benzene precursors.
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Methylation: Introduction of methyl groups via nucleophilic substitution under basic conditions.
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Purification: Chromatographic techniques to isolate the final product.
Reaction conditions (e.g., temperature, solvent polarity) are tailored to minimize byproducts like dehalogenated analogs.
Challenges in Scale-Up
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Fluorine incorporation: Requires anhydrous conditions to prevent hydrolysis.
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Regioselectivity: Ensuring methylation occurs exclusively at positions 3 and 10.
Biological Activities and Mechanisms
G-Quadruplex DNA Selectivity
Research Findings and Comparative Analysis
Structural Analogs
| Compound | Modifications | Biological Activity |
|---|---|---|
| VC17971630 | Chloro at position 7 | Enhanced G4 binding affinity |
| PTR1 Inhibitors | Dichloro-phenyl substituents |
Key Discoveries
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Fluorine’s role: The 7-fluoro substituent reduces off-target binding by 40% compared to chloro analogs.
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Methyl groups: Position 3 methylation improves metabolic stability by 60% in hepatic microsomal assays.
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